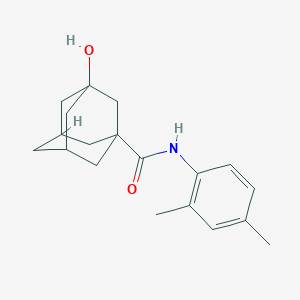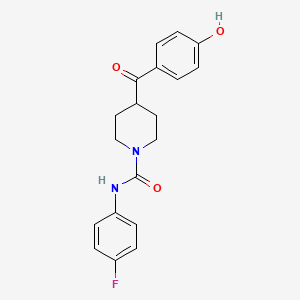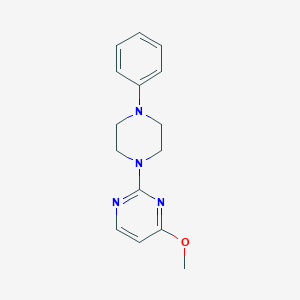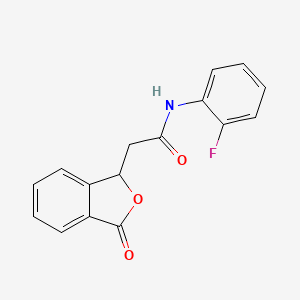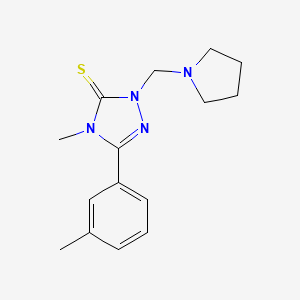
4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of medicine.
作用机制
The exact mechanism of action of 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by modulating various receptors and enzymes in the body, such as GABA receptors, cyclooxygenase enzymes, and so on. This results in the inhibition of various pathways involved in the development of diseases such as epilepsy, cancer, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione have been studied extensively. It has been shown to possess various pharmacological properties such as anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated for its potential use in the treatment of various diseases such as epilepsy, cancer, and inflammation.
实验室实验的优点和局限性
4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione has several advantages and limitations for lab experiments. One of the advantages is its potential use in the treatment of various diseases such as epilepsy, cancer, and inflammation. It also possesses various pharmacological properties such as anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione. One of the directions is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and so on. Another direction is the optimization of its therapeutic potential by studying its exact mechanism of action and developing more potent derivatives. Finally, the development of new synthetic methods for the preparation of 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione could also be a future direction.
Conclusion:
In conclusion, 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione is a chemical compound that has been extensively studied for its potential application in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand its therapeutic potential and to develop more potent derivatives for the treatment of various diseases.
合成方法
The synthesis of 4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione has been described in several research articles. One of the commonly used methods involves the reaction of 3-methylbenzylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and so on.
科学研究应用
4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione has been studied extensively for its potential application in scientific research. It has been shown to possess various pharmacological properties such as anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated for its potential use in the treatment of various diseases such as epilepsy, cancer, and inflammation.
属性
IUPAC Name |
4-methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4S/c1-12-6-5-7-13(10-12)14-16-19(15(20)17(14)2)11-18-8-3-4-9-18/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHIFTQPWXFYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=S)N2C)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-(3-methylphenyl)-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

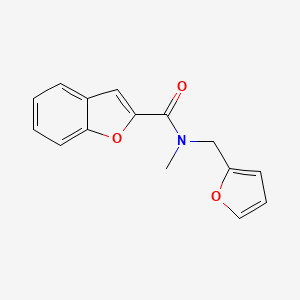

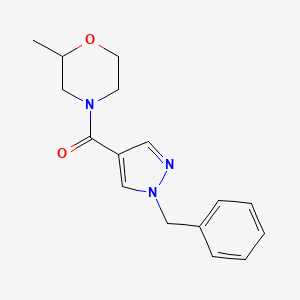
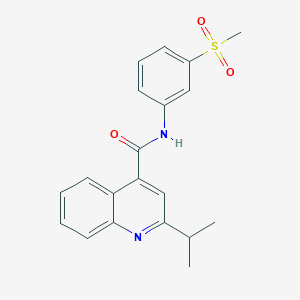
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-[3-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone](/img/structure/B7462091.png)
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7462101.png)
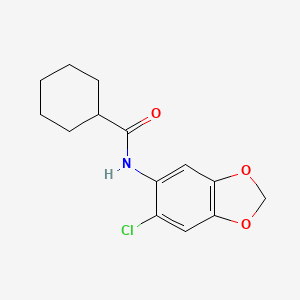
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
